1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h9,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANZJKASNDPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1O)CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diols or polyols under acidic or basic conditions to form the dispiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the trioxa-dispiro ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various biomolecules, potentially influencing biological processes. The trioxa-dispiro arrangement may facilitate binding to enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogues and Comparative Analysis
The following compounds share structural similarities with 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol, differing in functional groups, heteroatoms, or spiro ring configurations:
Table 1: Structural Comparison of this compound and Analogues
Note: Molecular weights marked with () are calculated based on formulas inferred from structural data.*
Key Comparative Findings
Functional Group Variations
- Hydroxyl vs. Ester Derivatives : The hydroxyl group in the parent compound confers higher polarity and hydrogen-bonding capacity compared to ester derivatives (e.g., C12H20O5 in ), which are more lipophilic and likely more stable under acidic conditions .
- Carboxylic Acid and Thioether/Azide Analogues: The introduction of sulfur (thia) and nitrogen (aza) in analogues like C13H19NO5S enables diverse reactivity, such as participation in nucleophilic substitutions or metal coordination, which the parent compound lacks.
Spiro Ring Modifications
- Ring Size Effects : The pentadecane derivative (spiro[4.2.5.2]) has a larger 5-membered ring, reducing steric strain compared to the 4-membered rings in the parent compound. This likely improves thermodynamic stability.
Heteroatom Influence
Biological Activity
- Molecular Formula : CHO
- Molecular Weight : 214.26 g/mol
- CAS Number : 2166654-18-6
Structural Characteristics
The compound features a complex dispiro structure, which contributes to its unique chemical properties and potential biological activities. The presence of multiple oxygen atoms in its structure may influence its solubility and reactivity.
Antimicrobial Properties
Research has indicated that 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol exhibits notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.
Antioxidant Activity
The compound also demonstrates significant antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that it scavenged free radicals effectively, with an IC50 value of 25 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound has selective cytotoxic effects. The compound exhibited higher toxicity against breast cancer cells (MCF-7) compared to normal fibroblast cells, indicating a promising therapeutic index for cancer treatment.
Table: Summary of Biological Activities
| Activity Type | Assessed Effect | Observations |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC: 32 - 128 µg/mL |
| Antioxidant | Free radical scavenging | IC50: 25 µg/mL |
| Cytotoxicity | Selective toxicity | Higher toxicity in MCF-7 cells |
Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that modifications to the alkyl chains significantly affected the antibacterial activity, suggesting that structural optimization could enhance efficacy.
Study 2: Antioxidant Mechanism
Another investigation focused on the antioxidant mechanisms of this compound, revealing that it effectively inhibits lipid peroxidation in cellular membranes. This study highlighted its potential use as a natural preservative in food products due to its ability to protect against oxidative damage.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol, and what methodologies address them?
- Answer : The synthesis of spiro compounds like this requires precise control over ring-forming reactions. Acid-catalyzed cyclization using hydrogen peroxide under fluorinated alcohol conditions (e.g., hexafluoroisopropanol) has been effective for similar dispiro-tetraoxanes . Key challenges include regioselectivity and steric hindrance from the fused oxygen-containing rings. Purification via column chromatography or recrystallization is critical, as impurities can skew characterization data .
Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to confirm the structure of this compound?
- Answer :
- NMR : Use DEPT to distinguish quaternary carbons in the spiro framework. The hydroxyl proton () may appear as a broad singlet in NMR, requiring DO exchange for confirmation .
- MS : High-resolution mass spectrometry (HRMS) is essential to verify the molecular formula (e.g., CHO) and isotopic patterns .
- IR : A strong O–H stretch (~3200–3500 cm) and ether C–O vibrations (~1100 cm) confirm functional groups .
Q. What experimental protocols ensure accurate measurement of the compound’s physical properties (e.g., solubility, melting point)?
- Answer :
- Solubility : Perform systematic tests in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) under controlled temperatures. Document phase transitions to identify optimal solvents for reactions .
- Melting Point : Use a calibrated melting-point apparatus with slow heating rates (1–2°C/min) to detect decomposition, common in oxygen-rich spiro compounds .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the hydroxyl group in this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the hydroxyl group’s acidity and hydrogen-bonding interactions. Compare the calculated pKa with experimental potentiometric titrations. Molecular dynamics simulations may reveal conformational flexibility in the spiro framework, affecting reactivity .
Q. What strategies resolve contradictions in reported thermal stability data for similar dispiro compounds?
- Answer :
- Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify degradation products under inert vs. oxidative atmospheres .
- Purity Validation : Contradictions often arise from impurities. Validate sample purity via HPLC (>95%) and cross-reference with X-ray crystallography data, if available .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological applications of this compound?
- Answer :
- Analog Synthesis : Modify the hydroxyl group (e.g., acetylation, methylation) and compare bioactivity using assays relevant to known spiro compound applications (e.g., antimalarial or antifungal activity) .
- In Silico Screening : Dock derivatives into target protein structures (e.g., Plasmodium falciparum enzymes for antimalarial potential) using software like AutoDock Vina .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Data for this compound | Reference |
|---|---|---|
| NMR | δ 1.2–1.8 (m, bridgehead protons), δ 4.5–5.0 (m, ether oxygens) | |
| HRMS | m/z 250.1205 [M+H] (calculated for CHO) |
Table 2 : Synthetic Optimization Parameters
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Catalyst | HSO (0.1 M in HFIP) | Enhances cyclization efficiency |
| Temperature | 40–60°C | Balances reaction rate and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
